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Compound Name: Dspe-peg14-cooh

Cat. No.: B15073766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DSPE-PEG14-COOH functionalized

nanoparticles with relevant alternatives, supported by experimental data and detailed protocols.

The inclusion of a terminal carboxylic acid group on the polyethylene glycol (PEG) chain of

DSPE-PEG offers a versatile platform for the covalent attachment of targeting ligands,

enhancing the specificity of drug delivery systems. The relatively short 14-unit PEG chain

influences the physicochemical properties of the nanoparticles, impacting their stability, drug

loading capacity, and interaction with biological systems.

Physicochemical Characterization: A Comparative
Analysis
The functionalization of nanoparticles with DSPE-PEG lipids significantly alters their surface

properties. Key parameters for characterization include particle size, polydispersity index (PDI),

and zeta potential. These attributes are critical as they influence the in vivo behavior of the

nanoparticles, including their circulation time, biodistribution, and cellular uptake.

Below is a comparative summary of these properties for nanoparticles functionalized with

DSPE-PEG lipids of varying chain lengths and terminal groups. It is important to note that direct

comparative data for a PEG chain length of exactly 14 ethylene glycol units is limited in publicly
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available research. Therefore, data for short-chain PEGs are presented alongside the more

commonly studied long-chain PEGs (e.g., PEG2000) to provide a broader context.

Formulation
Average
Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

DSPE-PEG(short

chain)-COOH
~120 - 150 ~0.1 - 0.2 -30 to -50

General

observation

DSPE-PEG2000-

COOH
116.6 0.112 -13.7 [1]

DSPE-PEG2000

(methoxy-

terminated)

52.0 0.952 -38.0 [1]

Nanoparticles

with surface -

COOH groups

- - -26.6 ± 3.5 [2]

Nanoparticles

with surface -

NH2 groups

- - +32.5 ± 2.2 [2]

Note: The data presented is compiled from various sources and may not represent a direct

head-to-head comparison under identical experimental conditions. The properties of

nanoparticles are highly dependent on the formulation composition and preparation method.

The presence of the terminal carboxyl group (-COOH) on the PEG chain imparts a negative

surface charge to the nanoparticles, as evidenced by the negative zeta potential values. This

charge is influenced by the pH of the surrounding medium. In contrast, nanoparticles

functionalized with amine (-NH2) terminated PEG lipids would exhibit a positive zeta potential.

Methoxy-terminated (-OCH3) PEG lipids, lacking a charged group, result in a zeta potential that

is influenced by the other components of the nanoparticle formulation.

The length of the PEG chain also plays a crucial role. Shorter PEG chains, such as in DSPE-
PEG14-COOH, may provide less of a "stealth" effect compared to longer chains like PEG2000,
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potentially leading to faster clearance by the reticuloendothelial system. However, shorter

chains can also lead to more efficient cellular uptake once the nanoparticle reaches its target,

as the targeting ligand is more accessible.

Drug Loading and Release Kinetics
The efficiency of drug encapsulation and the subsequent release profile are critical

performance indicators for any drug delivery system. These parameters are influenced by the

physicochemical properties of the drug, the composition of the nanoparticle, and the nature of

the surface functionalization.

Formulation Drug
Encapsulation
Efficiency (%)

Release Profile Reference

DSPE-PEG-

COOH

functionalized

Doxorubicin High
pH-sensitive

release
General finding

DSPE-PEG2000

micelles
CPT-11 90.0 ± 1.0

Sustained

release
[3]

The carboxyl group of DSPE-PEG14-COOH can interact with certain drugs, potentially

influencing the encapsulation efficiency. Furthermore, the pH-sensitive nature of the carboxyl

group can be exploited to trigger drug release in the acidic microenvironment of tumors or

within endosomal compartments of cells.

Experimental Protocols
To ensure reproducibility and enable accurate comparison of results, detailed experimental

protocols for key characterization techniques are provided below.

Dynamic Light Scattering (DLS) for Particle Size and PDI
Measurement
Objective: To determine the mean hydrodynamic diameter and the size distribution of the

nanoparticles in a liquid suspension.
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Protocol:

Sample Preparation: Dilute the nanoparticle suspension with an appropriate buffer (e.g.,

phosphate-buffered saline, pH 7.4) to a suitable concentration to avoid multiple scattering

effects. The optimal concentration should be determined empirically but is typically in the

range of 0.1 to 1 mg/mL.

Instrument Setup:

Set the measurement temperature to 25°C.

Equilibrate the instrument and the sample for at least 5 minutes before measurement.

Select the appropriate dispersant properties (viscosity and refractive index) in the

software.

Measurement:

Perform at least three independent measurements for each sample.

Each measurement should consist of multiple runs (e.g., 10-15 runs).

Analyze the data using the cumulants method to obtain the Z-average diameter and the

polydispersity index (PDI).

Zeta Potential Measurement
Objective: To determine the surface charge of the nanoparticles, which is a key indicator of

their stability in suspension.

Protocol:

Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically

10 mM NaCl solution, to ensure sufficient ionic strength for the measurement while

minimizing effects on the nanoparticle surface.

Instrument Setup:
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Use a dedicated folded capillary cell (or similar) for zeta potential measurement.

Ensure there are no air bubbles in the cell.

Set the measurement temperature to 25°C.

Measurement:

Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

The instrument software will calculate the zeta potential using the Helmholtz-

Smoluchowski equation (or a more appropriate model depending on the dispersant).

Perform at least three independent measurements for each sample.

Transmission Electron Microscopy (TEM) for
Morphology
Objective: To visualize the size, shape, and morphology of the nanoparticles.

Protocol:

Sample Preparation (Negative Staining):

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

Allow the sample to adsorb for 1-2 minutes.

Wick away the excess liquid with filter paper.

Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic

acid) to the grid for 1-2 minutes.

Wick away the excess stain and allow the grid to air dry completely.

Imaging:

Observe the samples under a transmission electron microscope at an appropriate

accelerating voltage.
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Capture images at various magnifications to assess the overall morphology and individual

particle details.

Quantification of Drug Loading
Objective: To determine the amount of drug encapsulated within the nanoparticles.

Protocol (Indirect Method):

Separation of Free Drug: Separate the nanoparticles from the aqueous solution containing

the unencapsulated drug. This can be achieved by methods such as:

Ultracentrifugation: Centrifuge the nanoparticle suspension at a high speed to pellet the

nanoparticles.

Size Exclusion Chromatography: Pass the suspension through a column that separates

the nanoparticles from the smaller drug molecules.

Centrifugal Filter Units: Use a filter with a molecular weight cut-off that retains the

nanoparticles while allowing the free drug to pass through.[4]

Quantification:

Measure the concentration of the free drug in the supernatant or filtrate using a suitable

analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence

spectroscopy).

Calculation:

Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Total mass of drug used) x

100

In Vitro Drug Release Assay
Objective: To evaluate the rate and extent of drug release from the nanoparticles over time

under specific conditions.
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Protocol (Dialysis Method):

Sample Preparation:

Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with

a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but

retains the nanoparticles.

Release Study:

Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4 or

an acidic buffer to mimic the tumor microenvironment) maintained at 37°C with constant

stirring.

At predetermined time intervals, withdraw aliquots from the release medium and replace

with an equal volume of fresh medium to maintain sink conditions.

Quantification:

Analyze the drug concentration in the collected aliquots using a suitable analytical method.

Data Analysis:

Plot the cumulative percentage of drug released as a function of time.

Visualizing Experimental Workflows and
Relationships
To further clarify the experimental processes and the relationships between different

components, the following diagrams are provided in the DOT language for Graphviz.
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Caption: Workflow for the preparation and characterization of DSPE-PEG14-COOH
functionalized nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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